molecular formula C8H14F2O2 B1631521 Ethyl 2,2-difluorohexanoate CAS No. 74106-81-3

Ethyl 2,2-difluorohexanoate

Cat. No.: B1631521
CAS No.: 74106-81-3
M. Wt: 180.19 g/mol
InChI Key: XTUTXYBGTIFZFQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluorohexanoate is an organic compound with the molecular formula C8H14F2O2. It is a colorless liquid at room temperature and is known for its unique chemical properties, which make it valuable in various fields of research and industry . The compound is characterized by the presence of two fluorine atoms attached to the second carbon of the hexanoate chain, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluorohexanoate typically involves the reaction of hexanoic acid with ethyl alcohol in the presence of a fluorinating agent. One common method includes the use of diphenyl disulfide and 2,6-dimethyl-1,4-dihydro-3,5-diethylpyridine as catalysts . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluorohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluorohexanoate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions .

Comparison with Similar Compounds

Ethyl 2,2-difluorohexanoate can be compared with other similar compounds such as:

  • Ethyl 2,2-difluoropentanoate
  • Ethyl 2,2-difluorobutanoate
  • Ethyl 2,2-difluoroheptanoate

Uniqueness: The uniqueness of this compound lies in its specific chain length and the position of the fluorine atoms, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high reactivity and stability .

Properties

IUPAC Name

ethyl 2,2-difluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUTXYBGTIFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440302
Record name ethyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74106-81-3
Record name ethyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-difluorohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Difluorohexanoic acid ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5TS88M7Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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